Cis-3-hexenyl oxy-acetaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ozonolysis of Cis-3-hexenyl acetate: This method involves the reaction of cis-3-hexenyl acetate with ozone to form cis-3-hexenyl oxy-acetaldehyde.
Hydroformylation of Cis-3-hexen-1-ol: This method involves the hydroformylation of cis-3-hexen-1-ol using a rhodium catalyst to produce this compound.
Industrial Production Methods: The industrial production of this compound often involves the ozonolysis of cis-3-hexenyl acetate due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form alcohols using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : Cis-3-hexenyl oxy-acetaldehyde is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions .
Biology: : It is studied for its role in plant defense mechanisms as it is a component of green leaf volatiles that are released by plants in response to mechanical damage or herbivore attack .
Medicine: : Research is ongoing to explore its potential therapeutic applications due to its bioactive properties .
Industry: : It is widely used in the flavor and fragrance industry due to its pleasant odor .
Mechanism of Action
Cis-3-hexenyl oxy-acetaldehyde exerts its effects through various molecular targets and pathways. In plants, it acts as a signaling molecule that triggers defense responses by activating pathways involving calcium signals, jasmonic acid, and ethylene . In chemical reactions, it undergoes typical aldehyde reactions such as nucleophilic addition and oxidation .
Comparison with Similar Compounds
Similar Compounds
Cis-3-hexenyl acetate: Similar in structure but with an acetate group instead of an aldehyde group.
Cis-3-hexen-1-ol: An alcohol derivative of cis-3-hexenyl oxy-acetaldehyde.
Trans-2-hexenyl acetate: A structural isomer with different spatial arrangement.
Uniqueness: : this compound is unique due to its aldehyde functional group, which imparts distinct reactivity and odor properties compared to its similar compounds .
Properties
CAS No. |
68133-72-2 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-hex-3-enoxyacetaldehyde |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-7-10-8-6-9/h3-4,6H,2,5,7-8H2,1H3 |
InChI Key |
WNAJHTHKGZCCGS-UHFFFAOYSA-N |
SMILES |
CCC=CCCOCC=O |
Canonical SMILES |
CCC=CCCOCC=O |
Origin of Product |
United States |
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